molecular formula C24H22BrN5O2 B2986859 9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-66-5

9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2986859
CAS RN: 873076-66-5
M. Wt: 492.377
InChI Key: DZKRQAVQEZZRPY-WEVVVXLNSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione core, which is a type of purine derivative. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. They are widely distributed in nature and are key components of many biological molecules like DNA and RNA .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine core, followed by the addition of the various substituents. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would likely add significant steric bulk to the molecule, potentially affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .

Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives

Research on bromophenols coupled with nucleoside bases highlighted the isolation of new compounds from the red alga Rhodomela confervoides. These compounds, including brominated tetrahydroisoquinolines and bromophenols C-N coupled with nucleoside base derivatives, demonstrate the potential for novel bioactive substances derived from marine sources. The structural elucidation of these compounds paves the way for further studies on their biological activities and potential applications in medicinal chemistry (Ma et al., 2007).

Pyrimido[1,2,3-cd]purine Derivatives

The synthesis of a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives showcases the versatility of the purine scaffold in creating novel compounds. These derivatives were obtained through cycloaddition reactions, demonstrating a methodology that could be applicable to the synthesis of related compounds for further pharmacological evaluation (Simo et al., 2000).

Antiinflammatory and Antimicrobial Activities

A series of substituted analogues based on the pyrimidopurinedione ring system were synthesized and shown to exhibit antiinflammatory activity in animal models, highlighting the potential therapeutic applications of these compounds. The exploration of their structure-activity relationships contributes to the understanding of how such compounds can be optimized for better pharmacological properties (Kaminski et al., 1989).

Adenosine Receptor Antagonism

The study on purinediones and their affinity for adenosine receptors provides insights into the design of selective adenosine receptor antagonists. The findings from these studies could inform the development of drugs targeting various conditions mediated by adenosine receptors, such as cardiovascular diseases and neurological disorders (Szymańska et al., 2016).

Synthesis and Biological Screening

The synthesis and biological screening of novel compounds, including those with purine-dione structures, is crucial for the discovery of new therapeutic agents. Studies exploring the antimicrobial activities of these compounds contribute to the ongoing search for effective treatments against resistant microbial strains (Faty et al., 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, characterization, and potential uses of this compound .

properties

IUPAC Name

9-(4-bromophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN5O2/c1-27-21-20(22(31)30(24(27)32)14-5-9-17-7-3-2-4-8-17)29-16-6-15-28(23(29)26-21)19-12-10-18(25)11-13-19/h2-5,7-13H,6,14-16H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKRQAVQEZZRPY-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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